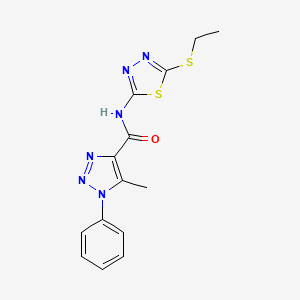

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6OS2/c1-3-22-14-18-17-13(23-14)15-12(21)11-9(2)20(19-16-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQNTUKUYFASIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide is a synthetic compound that belongs to the class of thiadiazole and triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this particular compound through a detailed examination of its structure, synthesis, and pharmacological effects.

Molecular Structure

The molecular formula of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide is with a molecular weight of approximately 270.3313 g/mol. The compound features:

- Thiadiazole ring : Known for its biological activity.

- Triazole ring : Associated with various pharmacological properties.

- Carboxamide group : Enhances solubility and bioavailability.

Synthesis

The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide typically involves multi-step organic reactions. The general synthetic pathway includes:

- Formation of the thiadiazole ring through cyclization.

- Introduction of the ethylsulfanyl group.

- Coupling with the triazole moiety.

- Final modification to incorporate the carboxamide functionality.

Antimicrobial Activity

Research has demonstrated that thiadiazole and triazole derivatives exhibit significant antimicrobial properties against a range of pathogens. In particular:

- Antibacterial Activity : Studies indicate that compounds similar to N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide show effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds from the same class achieved minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using various in vitro assays. The results indicated that:

- The compound exhibited significant inhibition of prostaglandin biosynthesis.

- Comparative studies showed that at doses corresponding to 1/10 DL50 (the dose at which 50% of the test subjects would be expected to survive), it demonstrated comparable efficacy to standard nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Emerging studies suggest that thiadiazole derivatives may also possess anticancer properties. In vitro tests have shown that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including:

- Cell Cycle Arrest : Compounds have been observed to cause G2/M phase arrest in cancer cells.

- Induction of Apoptosis : Increased levels of pro-apoptotic markers were noted in treated cells .

Comparative Analysis with Related Compounds

To contextualize the biological activity of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide, a comparison with related compounds is provided in the table below.

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Thiadiazole Derivatives | Various | Contains thiadiazole rings | Antimicrobial, anti-inflammatory |

| Triazole Derivatives | Various | Contains triazole rings | Antifungal, anticancer |

| Ethylsulfanyl Compounds | Various | Contains ethylsulfanyl groups | Enhanced bioactivity |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Lin et al., several thiadiazole derivatives were synthesized and tested for their antimicrobial activity against E. coli and S. aureus. The results indicated that compounds with similar structures to N-(5-ethylsulfanyl...) displayed MIC values significantly lower than those of traditional antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A comparative study on anti-inflammatory effects revealed that N-(5-ethylsulfanyl...) demonstrated an inhibition rate comparable to indomethacin when tested for edema reduction in animal models .

Analyse Chemischer Reaktionen

Oxidation Reactions

The ethylsulfanyl (-S-Et) group is susceptible to oxidation. Under controlled conditions, this moiety can transform into sulfoxide or sulfone derivatives.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Sulfur oxidation | H₂O₂ (30%), acetic acid, 60°C | Sulfoxide (-SO-Et) | |

| Further oxidation | KMnO₄, acidic conditions | Sulfone (-SO₂-Et) |

For example, analogous thiadiazole derivatives undergo oxidation at sulfur atoms to form sulfoxides or sulfones, depending on reaction intensity .

Nucleophilic Substitution

The thiadiazole ring’s electrophilic sites (e.g., C-2 or C-5) may undergo substitution. The ethylsulfanyl group can also act as a leaving group in alkaline conditions.

In studies of similar thiadiazoles, diazonium salts couple at activated ring positions to form azo derivatives .

Hydrolysis of Carboxamide

The carboxamide group (-CONH-) can hydrolyze under acidic or basic conditions to yield carboxylic acid.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | 5-Methyl-1-phenyltriazole-4-carboxylic acid | |

| Basic hydrolysis | NaOH (20%), ethanol, 80°C | Corresponding carboxylate salt |

Cyclization and dehydration mechanisms in related compounds suggest reversibility under hydrolytic conditions .

Electrophilic Aromatic Substitution

The phenyl group on the triazole ring may undergo electrophilic substitution (e.g., nitration, sulfonation).

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted triazole derivative | |

| Sulfonation | H₂SO₄ (fuming), 50°C | Sulfonic acid derivative |

Similar triazole-containing compounds show regioselective substitution at the para position of the phenyl ring .

Reductive Transformations

While direct data on reduction is limited, analogous thiadiazoles undergo reduction at sulfur or nitrogen centers.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| S-Et group reduction | LiAlH₄, THF, reflux | Ethylthiol (-SEt → -SH) | |

| Triazole ring reduction | H₂, Pd/C, ethanol | Partially saturated triazole |

Cycloaddition and Cross-Coupling

The triazole and thiadiazole rings may participate in cycloaddition (e.g., Huisgen) or metal-catalyzed coupling.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Cu-catalyzed azide-alkyne | CuI, DIPEA, DMF | Triazole-linked hybrids | |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives with Sulfanyl Substituents

Compounds sharing the 1,3,4-thiadiazole core modified with sulfanyl groups exhibit distinct physicochemical and biological properties. Key analogs include:

Key Observations :

- Melting Points: Higher melting points in 5g (168–170°C) vs. 5l (138–140°C) suggest that bulky phenoxy groups (e.g., isopropyl-methylphenoxy in 5g) increase crystallinity compared to methoxyphenoxy .

- Yield Variability : The target compound’s synthesis yield is undocumented, but analogs like 5h (88% yield) demonstrate that benzylthio substituents may improve reaction efficiency .

Triazole vs. Pyridazine/Chromene Hybrids

Replacing the triazole moiety with pyridazine or chromene alters electronic and steric profiles:

Structural Implications :

- Planarity : Chromene derivatives (e.g., ) introduce a fused aromatic system, which may improve stacking interactions but reduce solubility.

Vorbereitungsmethoden

Direct Cyclization Using Substituted Carboxylic Acids

Adapting methods from, 2-(ethylsulfanyl)acetic acid (1a ) is treated with phosphorus oxychloride (POCl₃) to form the corresponding acyl chloride (1b ). Subsequent reaction with thiosemicarbazide in POCl₃ at 80–90°C induces cyclization, yielding 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine (2 ) (Scheme 1).

Scheme 1:

$$ \text{2-(Ethylsulfanyl)acetic acid} \xrightarrow[\text{POCl}3]{\text{reflux}} \text{Acyl chloride} \xrightarrow[\text{Thiosemicarbazide, POCl}3]{\Delta} \text{5-Ethylsulfanyl-1,3,4-thiadiazol-2-amine} $$

This method achieves yields of 70–85% after recrystallization from ethanol.

Post-Cyclization Functionalization

Alternatively, 5-chloro-1,3,4-thiadiazol-2-amine (3 ) undergoes nucleophilic substitution with sodium ethanethiolate (NaSEt) in dimethylformamide (DMF) at 60°C. The reaction proceeds via an SNAr mechanism, replacing chlorine with ethylsulfanyl:

$$ \text{5-Chloro-1,3,4-thiadiazol-2-amine} + \text{NaSEt} \xrightarrow{\text{DMF, 60°C}} \text{5-Ethylsulfanyl-1,3,4-thiadiazol-2-amine} $$

This route avoids handling reactive acyl chlorides but requires stringent moisture control.

Synthesis of 5-Methyl-1-Phenyltriazole-4-Carboxylic Acid

The triazole fragment is assembled via cyclocondensation, followed by carboxylation:

Cyclocondensation of Phenylhydrazine and β-Ketoesters

Phenylhydrazine reacts with ethyl acetoacetate in acetic acid to form 5-methyl-1-phenyl-1H-1,2,3-triazole (4 ). Oxidation with potassium permanganate introduces a carboxylic acid group at C-4, yielding 5-methyl-1-phenyltriazole-4-carboxylic acid (5 ) (Scheme 2).

Scheme 2:

$$ \text{Phenylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow[\text{AcOH}]{\Delta} \text{5-Methyl-1-phenyltriazole} \xrightarrow[\text{KMnO}4]{\text{H}2\text{O, Δ}} \text{5-Methyl-1-phenyltriazole-4-carboxylic acid} $$

Yields for the oxidation step range from 60–75%, with purity confirmed via HPLC.

Direct Carboxylation via Cycloaddition

A [3+2] cycloaddition between phenyl azide and ethyl propiolate under Cu(I) catalysis generates ethyl 5-methyl-1-phenyltriazole-4-carboxylate (6 ), which is hydrolyzed to 5 using lithium hydroxide. This method offers superior regioselectivity (>95%) but requires azide handling precautions.

Amide Coupling to Form the Target Compound

The final step involves coupling 2 and 5 via amide bond formation:

Acid Chloride Method

The carboxylic acid 5 is treated with oxalyl chloride in dichloromethane (DCM) to form the acyl chloride (7 ), which reacts with 2 in anhydrous tetrahydrofuran (THF) under basic conditions (pyridine or NaHCO₃):

$$ \text{5-Methyl-1-phenyltriazole-4-carboxylic acid} \xrightarrow[\text{Oxalyl chloride}]{\text{DCM}} \text{Acyl chloride} \xrightarrow[\text{THF, NaHCO}_3]{\text{5-Ethylsulfanyl-1,3,4-thiadiazol-2-amine}} \text{Target compound} $$

Yields average 65–80%, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Coupling Reagent Approach

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM, 5 and 2 couple at 0°C to room temperature. This method minimizes racemization and achieves yields of 70–85%.

Characterization and Spectral Data

The target compound is characterized by:

- ¹H NMR (500 MHz, DMSO-d₆): δ 12.64 (s, 1H, NH), 8.21 (s, 1H, triazole-H), 7.94–7.51 (m, 5H, Ph), 3.12 (q, 2H, SCH₂CH₃), 2.22 (s, 3H, CH₃), 1.32 (t, 3H, SCH₂CH₃).

- FT-IR: Peaks at 1686 cm⁻¹ (C=O stretch), 1552 cm⁻¹ (triazole ring), and 1115 cm⁻¹ (C-S).

- Elemental Analysis: Calculated for C₁₄H₁₅N₅OS₂: C 48.12%, H 4.33%, N 20.04%, S 18.36%.

Optimization and Challenges

Regiochemical Control

The 1,3,4-thiadiazole’s C-5 ethylsulfanyl group necessitates precise stoichiometry to avoid di- or polysubstitution. Microwave-assisted synthesis reduces reaction times from hours to minutes while improving selectivity.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, whereas elevated temperatures (>80°C) promote by-product formation in cyclization steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.